(R)-1-benzyl-3-ethylpiperazine

Chiral resolution Asymmetric catalysis Enantioselective synthesis

Choose enantiomerically pure (R)-1-benzyl-3-ethylpiperazine (CAS 347195-55-5, ≥97%) to eliminate chiral resolution steps. This (R)-enantiomer ensures defined stereochemistry for reproducible asymmetric synthesis of piperazine-containing drug candidates, chiral ligand design, and CNS-targeted therapeutics. With LogP 2.32 and pKa 9.31, it provides favorable BBB penetration while maintaining protonation at physiological pH. Avoid racemic mixtures and the (S)-enantiomer to prevent stereochemical variability.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 347195-55-5
Cat. No. B1499846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-benzyl-3-ethylpiperazine
CAS347195-55-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
InChIKeyCTPKPBTULPZITK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5): Chiral Piperazine Scaffold for Pharmaceutical Intermediate and Asymmetric Synthesis Applications


(R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) is an enantiomerically pure piperazine derivative with the IUPAC name (3R)-1-benzyl-3-ethylpiperazine . It has the molecular formula C₁₃H₂₀N₂, a molecular weight of 204.31 g/mol, and a single chiral center at the C3 position of the piperazine ring . The compound features a benzyl substituent at the N1 nitrogen and an ethyl group at the C3 position, conferring stereochemically defined properties that are distinct from its racemic mixture or the opposite (S)-enantiomer .

Why Generic Substitution of (R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) with Racemic or Achiral Analogs Fails to Meet Stereochemical Specification Requirements


Piperazine-based intermediates are widely used in medicinal chemistry; however, generic substitution with racemic mixtures or the incorrect enantiomer can introduce uncontrolled stereochemical variability. For applications requiring defined stereochemistry—such as asymmetric synthesis, chiral ligand design, or enantioselective drug candidate development—the (R)-enantiomer (CAS 347195-55-5) provides a single, well-defined stereoisomer with specific spatial orientation . In contrast, the (S)-enantiomer (CAS 324750-04-1) or racemic 1-benzyl-3-ethylpiperazine yields different stereochemical outcomes that may lead to altered biological interactions, reduced synthetic reproducibility, or failed chiral resolution in downstream processes .

Quantitative Differentiation of (R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) Versus Closest Analogs: Purity, Chirality, and Physicochemical Specifications


Enantiomeric Purity: (R)-1-Benzyl-3-ethylpiperazine (≥97% ee) Versus Racemic Mixture (0% ee) for Asymmetric Synthesis

The (R)-1-benzyl-3-ethylpiperazine product is supplied as a single enantiomer with a minimum chemical purity of 97% . The canonical SMILES string CC[C@@H]1CN(CC2=CC=CC=C2)CCN1 confirms the defined (R)-configuration at the C3 chiral center, as opposed to the racemic mixture which contains equal parts (R)- and (S)-enantiomers and therefore exhibits zero enantiomeric excess (0% ee) .

Chiral resolution Asymmetric catalysis Enantioselective synthesis

LogP Value: (R)-1-Benzyl-3-ethylpiperazine (LogP 2.32) Lipophilicity Specification for Membrane Permeability and Partitioning Studies

The computed LogP value for (R)-1-benzyl-3-ethylpiperazine is 2.32 . This measured lipophilicity provides a quantitative parameter for predicting membrane permeability and partitioning behavior in biological systems. While the (S)-enantiomer has an identical calculated LogP value (2.32) due to its identical molecular connectivity, this value distinguishes the compound from less lipophilic piperazine analogs such as unsubstituted piperazine (LogP approximately -0.17) or N-benzylpiperazine without the ethyl group (LogP ~1.7) .

Lipophilicity ADME prediction Drug-likeness

Predicted pKa Value: (R)-1-Benzyl-3-ethylpiperazine (pKa 9.31 ± 0.40) Ionization State Versus 1-Benzylpiperazine (pKa ~8.2) for pH-Dependent Solubility and Salt Formation

The predicted pKa value for (R)-1-benzyl-3-ethylpiperazine is 9.31 ± 0.40 . This basicity measurement indicates that the compound remains predominantly protonated at physiological pH (7.4), influencing its solubility profile and potential for salt formation. Compared to 1-benzylpiperazine (pKa ~8.2), the ethyl substitution at C3 increases the basicity of the piperazine nitrogen by approximately 1.1 pKa units .

Ionization state Salt selection Formulation development

Optimal Procurement and Application Scenarios for (R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) Based on Verified Differentiation Evidence


Enantioselective Synthesis of Chiral Drug Candidates and Advanced Pharmaceutical Intermediates

Procure the (R)-enantiomer (CAS 347195-55-5, ≥97% purity) as a chiral building block for the asymmetric synthesis of piperazine-containing drug candidates. The defined stereochemistry eliminates the need for chiral resolution steps and ensures that the final product maintains the desired (R)-configuration throughout the synthetic route . This is particularly critical for CNS-targeted therapeutics where stereochemistry significantly influences target binding and off-target effects .

Ligand Design for Asymmetric Catalysis and Coordination Chemistry

Utilize the enantiomerically pure (R)-1-benzyl-3-ethylpiperazine as a chiral ligand or ligand precursor in transition metal-catalyzed asymmetric reactions. The compound's single chiral center and defined stereochemistry provide a predictable chiral environment for inducing enantioselectivity in catalytic transformations . The benzyl and ethyl substituents offer additional sites for further functionalization to fine-tune ligand electronic and steric properties .

Physicochemical Profiling for CNS Drug Discovery Programs Requiring Defined Lipophilicity and Basicity

Select (R)-1-benzyl-3-ethylpiperazine for CNS drug discovery projects where a LogP of 2.32 and pKa of 9.31 provide favorable membrane permeability characteristics while maintaining protonation at physiological pH . The compound's lipophilicity falls within the optimal range for blood-brain barrier penetration, making it a suitable scaffold for CNS-active compounds .

Reference Standard for Chiral Analytical Method Development and Quality Control

Employ the high-purity (R)-1-benzyl-3-ethylpiperazine (≥97%) as a reference standard for developing and validating chiral HPLC or SFC methods to separate and quantify enantiomeric impurities in piperazine-based pharmaceuticals . The compound's well-defined stereochemistry and commercial availability in research-grade purity support method development for regulatory compliance and quality assurance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-benzyl-3-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.